molecular formula C21H25NO4 B2717536 1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide CAS No. 1022331-82-3

1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide

Cat. No. B2717536
CAS RN: 1022331-82-3
M. Wt: 355.434
InChI Key: JDAHIZMMRHVRFZ-UHFFFAOYSA-N
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Description

“1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide” is a chemical compound . It’s often used for pharmaceutical testing . The compound is available from various global suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

Transition-metal Phosphors with Cyclometalating Ligands

Research in the area of cyclometalating ligands and their transition-metal phosphors presents a foundational approach to understanding the applications of complex compounds in organic light-emitting diodes (OLEDs). The study by Chi and Chou (2010) explores systematic methodologies for preparing highly emissive phosphorescent complexes, which could be relevant to the photophysical properties and applications of "1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide" in optoelectronic devices, considering the potential for similar ligand-centered pi-pi* electronic transitions and tunable emission wavelengths across the visible spectrum (Chi & Chou, 2010).

Radical Cyclizations in Organic Synthesis

The control of regiochemistry in radical cyclizations, as discussed by Ishibashi and Tamura (2004), offers insights into synthesizing carbo- and heterocyclic compounds. This review summarizes recent studies on influencing the course of radical cyclizations, potentially informing synthetic approaches to compounds like "this compound" that may involve similar cyclization processes in their synthesis (Ishibashi & Tamura, 2004).

Antineoplastic Agents Development

The discovery and investigation of novel series of compounds for potential use as antineoplastic agents, as outlined by Hossain et al. (2020), may provide a framework for evaluating the therapeutic applications of "this compound" in cancer treatment. This study highlights the importance of apoptosis induction, generation of reactive oxygen species, and modulation of drug resistance, which could be relevant pathways for future research on the specified compound (Hossain et al., 2020).

Cinnamic Acid Derivatives in Anticancer Research

The exploration of cinnamic acid derivatives and their anticancer potentials by De et al. (2011) could offer a parallel to understanding the applications of structurally complex compounds in medicinal chemistry. The study discusses various synthetic approaches and biological evaluations of cinnamic acid derivatives, which may inform research on the anticancer efficacy of "this compound" (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-17-13-16(14-18(25-2)19(17)26-3)22-20(23)21(11-7-8-12-21)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAHIZMMRHVRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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